

recommended concentration of I-CBP112 hydrochloride for cells

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Compound of Interest

Compound Name: I-CBP112 hydrochloride

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Application Notes and Protocols: I-CBP112 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of **I-CBP112 hydrochloride** in cellular research, including its mechanism of action, effective concentrations, and detailed protocols for key experiments.

Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the closely related histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] By binding to the bromodomains of CBP and p300, I-CBP112 displaces them from acetylated histones, leading to a modulation of gene expression.[2] This inhibitory activity has been shown to impair aberrant self-renewal in cancer cells, induce cellular differentiation, and sensitize cancer cells to various chemotherapeutic agents.[1][4][5]

Mechanism of Action

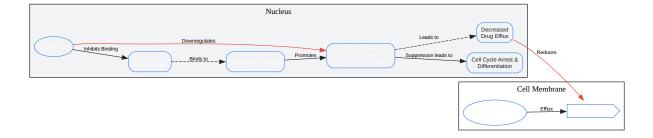
I-CBP112 hydrochloride functions as an acetyl-lysine competitive protein-protein interaction inhibitor.[1] It specifically targets the bromodomains of CBP and p300, which are "reader" domains that recognize and bind to acetylated lysine residues on histones and other proteins. By inhibiting this interaction, I-CBP112 can allosterically activate the histone acetyltransferase



activity of p300/CBP, leading to an increase in histone acetylation at specific sites, such as H3K18 and H3K23.[1][6] This modulation of chromatin structure and gene expression underlies its anti-cancer effects. A key outcome of I-CBP112 treatment in cancer cells is the downregulation of ATP-binding cassette (ABC) transporters, which are responsible for drug efflux and contribute to multidrug resistance.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by I-CBP112.



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Caption: I-CBP112 inhibits CBP/p300 bromodomain binding to acetylated histones.

Recommended Concentrations for Cellular Assays

The optimal concentration of **I-CBP112 hydrochloride** can vary depending on the cell line and the specific assay being performed. Based on published data, a general concentration range and specific examples are provided below. It is always recommended to perform a doseresponse curve to determine the optimal concentration for your specific experimental setup.



Parameter	Concentration Range	Notes	Reference	
General Cellular Use	Up to 1 μM	A general starting point for many cell-based assays.	[7]	
Sensitization Studies	10 μΜ	Used to sensitize cancer cells to chemotherapeutics.	[4]	
Leukemia Cell Differentiation	5 - 10 μΜ	Effective in reducing colony formation and inducing differentiation.	[2]	
IC50 (LNCaP cells)	5.5 ± 1.1 μM	Half-maximal inhibitory concentration for cell proliferation.	[6]	
Cellular IC50 (CBP bromodomain displacement)	600 ± 50 nM	Concentration to achieve 50% displacement of the CBP bromodomain from chromatin.	[8]	

Experimental Protocols

Here are detailed protocols for common experiments involving **I-CBP112 hydrochloride**.

Cell Viability and IC50 Determination (Resazurin Assay)

This protocol is used to assess the effect of I-CBP112 on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

• I-CBP112 hydrochloride stock solution (e.g., 10 mM in DMSO)



- Cancer cell line of interest (e.g., A549, HepG2, MDA-MB-231)
- Complete cell culture medium
- 96-well plates
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
- Plate reader for fluorescence measurement

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of **I-CBP112 hydrochloride** in complete medium. Remove the old medium from the wells and add 100 μL of the diluted compound or vehicle control (e.g., DMSO diluted to the same final concentration as the highest I-CBP112 concentration).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- Resazurin Addition: Add 10 μL of resazurin solution to each well.
- Incubation with Resazurin: Incubate for 2-4 hours at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
 cells. Plot the viability against the log of the I-CBP112 concentration and use a non-linear
 regression model to determine the IC50 value.[4]

Western Blotting for Histone Acetylation and Protein Expression

This protocol is used to analyze changes in histone acetylation (e.g., H3K18ac) and the expression of target proteins (e.g., ABC transporters, cell cycle proteins) following I-CBP112



treatment.

Materials:

- I-CBP112 hydrochloride
- Cell line of interest
- · 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-H3K18ac, anti-total H3, anti-ABCC1, anti-PCNA, anti-CDK4, anti-CCNE, anti-GAPDH)
- · HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of I-CBP112 or vehicle control for the specified duration (e.g., 6-72 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[4][6]

Chemosensitization Assay

This protocol determines the ability of I-CBP112 to sensitize cancer cells to a chemotherapeutic drug.

Materials:

- I-CBP112 hydrochloride
- Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
- Cancer cell line
- 96-well plates
- Resazurin assay reagents

Protocol:

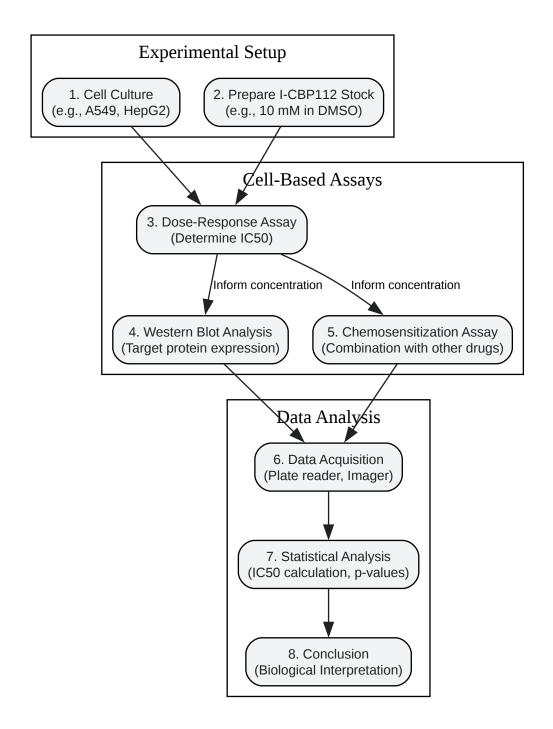
- Pre-treatment with I-CBP112: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with a fixed, non-toxic concentration of I-CBP112 (e.g., 10 μM) or vehicle control for 48-72 hours.[4]
- Chemotherapy Treatment: Add serial dilutions of the chemotherapeutic agent to the wells (with and without I-CBP112 pre-treatment).
- Incubation: Incubate for an additional 48 hours.
- Viability Assessment: Perform a resazurin assay as described in Protocol 1.



 Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of I-CBP112. A significant decrease in the IC50 indicates chemosensitization.[4]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating I-CBP112 in a cancer cell line.





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Caption: A typical workflow for characterizing the effects of I-CBP112.

Summary of Quantitative Data

The following tables summarize key quantitative data for **I-CBP112 hydrochloride** from various studies.

Table 1: Binding Affinity and In Vitro IC50

Target	Assay	Value	Reference
p300 Bromodomain	Kd	167 nM	[2]
CBP Bromodomain	Kd	151 nM	[2]
CBP Bromodomain	Kds	142 nM	[5]
p300 Bromodomain	Kds	625 nM	[5]
CBP (displacement of acetylated histones)	IC50	170 nM	[2]

Table 2: Effects on Cancer Cell Lines in Combination with Chemotherapeutics



Cell Line	Chemotherape utic	I-CBP112 Pre- incubation	Fold Decrease in IC50	Reference
A549 (Lung Cancer)	Cisplatin	10 μM for 48h	78.2	[4]
A549 (Lung Cancer)	Doxorubicin	10 μM for 48h	62.7	[4]
A549 (Lung Cancer)	Daunorubicin	10 μM for 48h	53.2	[4]
A549 (Lung Cancer)	Etoposide	10 μM for 48h	28.9	[4]
HepG2 (Liver Cancer)	Etoposide	10 μM for 48h	23.1	[4]
HepG2 (Liver Cancer)	Daunorubicin	10 μM for 48h	21.4	[4]
HepG2 (Liver Cancer)	Doxorubicin	10 μM for 48h	11.0	[4]
MDA-MB-231 (Breast Cancer)	Doxorubicin	10 μM for 72h	Not specified	[4]
MDA-MB-231 (Breast Cancer)	Daunorubicin	10 μM for 72h	Not specified	[4]

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